![molecular formula C15H14F3NO B3171752 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946698-09-5](/img/structure/B3171752.png)
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 2-ethylphenoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 2-ethylphenol with 2-chloro-4-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion generated from 2-ethylphenol attacks the chloro-substituted aniline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Biomedical Research
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline has shown promise in proteomics research, particularly in the study of protein interactions and functions. Its unique trifluoromethyl group enhances its ability to interact with various biological molecules, making it a valuable tool in the development of proteomic assays.
Case Study: Proteomic Assays
In a recent study, researchers utilized this compound to investigate protein-ligand interactions, revealing insights into enzyme mechanisms and potential drug targets. The compound's ability to stabilize protein conformations allowed for more accurate measurements of binding affinities.
Pharmaceutical Development
The compound is also being explored for its potential as a pharmaceutical agent. Its structural features suggest that it may possess biological activity relevant to drug design, particularly in the development of new therapeutic agents targeting specific diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. This opens avenues for further exploration into its mechanisms of action and efficacy as an anticancer agent.
Material Science
In material science, this compound can be used as an intermediate in the synthesis of advanced materials, including polymers and coatings that require specific thermal and chemical stability.
Case Study: Polymer Synthesis
Studies have demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-(2-ethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
4-(2-Ethylphenoxy)-2-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
4-(2-Ethylphenoxy)-2-(trifluoromethyl)benzene: Similar structure but without the aniline group.
Uniqueness
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline is unique due to the combination of the ethylphenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline is a compound of interest in medicinal and agricultural chemistry due to its potential biological activities and interactions with various biomolecules. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14F3NO
- Molecular Weight : 281.27 g/mol
The compound features a trifluoromethyl group that enhances lipophilicity, facilitating cellular penetration, and an ethylphenoxy group that may influence binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to cross cell membranes, while the ethylphenoxy moiety contributes to its specificity in binding .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to inflammation and pain management.
Biological Activity and Applications
Research has indicated that this compound exhibits significant bioactive properties, making it a candidate for drug discovery. Its structural characteristics allow it to engage with various biological targets effectively.
Notable Findings:
- Anti-inflammatory Effects : Studies have shown that similar compounds exhibit anti-inflammatory properties by modulating the activity of soluble epoxide hydrolase (sEH), suggesting a potential role for this compound in reducing inflammation .
- Analgesic Potential : The compound's ability to interact with pain-related pathways may position it as a candidate for developing non-addictive analgesics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-(2,4-Difluorophenoxy)-2-methylphenylamine | Contains difluorophenoxy group | Investigated for anti-cancer properties |
4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline | Similar trifluoromethyl group | Explored for pharmacological applications |
4-Chloro-2-(trifluoromethyl)aniline | Chlorine substitution instead of ethylphenoxy | Used as a pesticide intermediate |
The presence of both the ethylphenoxy and trifluoromethyl groups in this compound provides distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Anti-cancer Activity : A study explored the effects of related anilines on cancer cell lines, demonstrating significant cytotoxic effects attributed to their ability to inhibit specific kinases involved in tumor growth .
- Neuroprotective Effects : Research indicated that certain derivatives exhibited neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
4-(2-ethylphenoxy)-2-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-14(10)20-11-7-8-13(19)12(9-11)15(16,17)18/h3-9H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDUVUUHRTCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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